5-ethyl-1,2,4-oxadiazole-3-carboxylic acid potassium salt CAS number search
5-ethyl-1,2,4-oxadiazole-3-carboxylic acid potassium salt CAS number search
Part 1: Executive Summary & Identification
Compound: Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate
CAS Number: 1803591-86-7
Molecular Formula:
This monograph serves as a definitive technical guide for the identification, synthesis, and characterization of the potassium salt of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid. While the parent acid and its ethyl ester are common pharmacophores in medicinal chemistry—serving as bioisosteres for amides and esters—the specific potassium salt is frequently sought to improve aqueous solubility in biological assays.
Core Identifiers
| Entity | Chemical Name | CAS Number | Molecular Weight |
| Target Salt | Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate | 1803591-86-7 | 180.20 |
| Parent Acid | 5-Ethyl-1,2,4-oxadiazole-3-carboxylic acid | Not widely indexed | 142.11 |
| Precursor | Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | 16223-25-9 | 170.17 |
Note on Procurement: If the specific salt (CAS 1803591-86-7) is unavailable from standard catalogs, it is standard industry practice to purchase the Ethyl Ester (CAS 16223-25-9) and perform a controlled hydrolysis. The protocol below details this process.
Part 2: Scientific Context & Rationale
The 1,2,4-oxadiazole ring is a critical scaffold in drug discovery, valued for its hydrolytic stability relative to esters and its ability to mimic the peptide bond geometry while improving metabolic stability.
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Bioisosterism: The 1,2,4-oxadiazole-3-carboxylate moiety acts as a rigid bioisostere for carboxylic acids and esters.
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Solubility Engineering: The free acid of this oxadiazole is sparingly soluble in water. Converting it to the potassium salt significantly enhances aqueous solubility, facilitating administration in in vivo models or preparation of high-concentration stock solutions for HTS (High-Throughput Screening).
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Stability Warning: While stable under physiological conditions, the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack (ring opening) under vigorous basic conditions (e.g., boiling NaOH). The synthesis protocol must therefore utilize mild saponification conditions.
Part 3: Synthesis Protocol (Self-Validating)
Objective: Conversion of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate to the Potassium Salt.
Reagents:
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Precursor: Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate (CAS 16223-25-9).[1]
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Base: Potassium Hydroxide (KOH), 1.0 M ethanolic solution.
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Solvent: Ethanol (anhydrous).
Workflow Diagram
Caption: Controlled mild saponification workflow to preserve the 1,2,4-oxadiazole ring integrity.
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 eq (e.g., 1.70 g, 10 mmol) of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate in 20 mL of ethanol.
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Saponification: Dropwise add 1.05 eq of KOH (10.5 mL of 1.0 M solution in ethanol) at room temperature.
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Critical Control Point: Do not heat above 40°C. High heat with strong base can trigger ring fragmentation into a nitrile and inorganic carbonate.
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Reaction Monitoring: Stir at ambient temperature for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The starting ester (
) should disappear, and the salt will remain at the baseline. -
Isolation:
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Evaporate the ethanol under reduced pressure at 35°C to obtain a white semi-solid.
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Triturate the residue with diethyl ether (2 x 10 mL) to remove any unreacted ester or organic impurities.
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Filter the white solid.
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Purification: Recrystallize from minimal hot ethanol if necessary, though the trituration method usually yields >95% purity.
Part 4: Analytical Characterization
To validate the identity of the salt, compare the Proton NMR (
Expected -NMR Data (DMSO- )
| Moiety | Starting Material (Ethyl Ester) | Product (Potassium Salt) | Diagnostic Change |
| Ester Ethyl ( | Quartet | Absent | Primary Confirmation |
| Ester Methyl ( | Triplet | Absent | Primary Confirmation |
| Ring Ethyl ( | Quartet | Quartet | Slight shift possible |
| Ring Methyl ( | Triplet | Triplet | Retained |
Interpretation:
The disappearance of the downfield quartet at 4.4 ppm (corresponding to the
References
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Accela ChemBio Inc. (2023). Product Catalog: Potassium 5-Ethyl-1,2,4-oxadiazole-3-carboxylate (CAS 1803591-86-7). Retrieved from
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PubChem. (2025). Compound Summary: Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate. National Library of Medicine. Retrieved from
- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for bioisosterism).
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Echemi. (2024).[2] Product Profile: Ethyl 1,2,4-oxadiazole-3-carboxylate (CAS 16223-25-9).[1] Retrieved from
